molecular formula C12H18O3 B1295149 (2,2-Diethoxyethoxy)benzene CAS No. 32438-31-6

(2,2-Diethoxyethoxy)benzene

Cat. No.: B1295149
CAS No.: 32438-31-6
M. Wt: 210.27 g/mol
InChI Key: IISGAJPGMKEIAZ-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethoxy)benzene (CAS 6314-97-2) is an aromatic ether derivative characterized by a benzene ring substituted with a 2,2-diethoxyethoxy group. Its molecular formula is C₁₂H₁₈O₂, with an average molecular mass of 194.274 g/mol and a monoisotopic mass of 194.130680 g/mol . The compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of benzofurans and heterocyclic compounds via cyclization reactions . Its acetal functionality makes it a versatile protecting group for aldehydes and a precursor in multistep synthetic routes .

Properties

IUPAC Name

2,2-diethoxyethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISGAJPGMKEIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067682
Record name Benzene, (2,2-diethoxyethoxy)-
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32438-31-6
Record name (2,2-Diethoxyethoxy)benzene
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Record name 2,2-Diethoxyethoxy-benzene,
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Record name Phenoxyacetaldehyde diethyl acetal
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Record name Benzene, (2,2-diethoxyethoxy)-
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Record name Benzene, (2,2-diethoxyethoxy)-
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Record name (2,2-diethoxyethoxy)benzene
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Record name (2,2-DIETHOXYETHOXY)BENZENE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethoxy)benzene typically involves the reaction of benzene with (2,2-diethoxyethoxy)acetaldehyde. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2,2-Diethoxyethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the (2,2-diethoxyethoxy) group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of (2,2-diethoxyethoxy)benzaldehyde or (2,2-diethoxyethoxy)benzoic acid.

    Reduction: Formation of (2,2-diethoxyethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: (2,2-Diethoxyethoxy)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. It may also be used as a solvent or reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethoxy)benzene involves its interaction with specific molecular targets. The (2,2-diethoxyethoxy) group can influence the reactivity of the benzene ring, making it more susceptible to certain chemical reactions. The pathways involved may include electrophilic aromatic substitution, where the compound acts as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Application
This compound C₁₂H₁₈O₂ 194.27 6314-97-2 Benzofuran synthesis
(2,2-Dimethoxyethoxy)benzene C₁₀H₁₄O₂ 166.22 101-48-4 Solvent/Intermediate
1-Bromo-3-(2,2-diethoxyethoxy)benzene C₁₂H₁₇BrO₃ 289.17 204452-94-8 Cross-coupling reactions
Benzyloxyacetaldehyde diethyl acetal C₁₃H₂₀O₃ 224.30 42783-78-8 Lipophilic intermediates

Table 2: Hazard Comparison

Compound Type GHS Hazards Precautions
Halogenated (Br/Cl) Derivatives H302, H315, H319, H335 Use fume hood, gloves, and goggles
Non-Halogenated Derivatives Generally low hazard Standard lab safety protocols

Biological Activity

(2,2-Diethoxyethoxy)benzene, also known as diethoxyethylbenzene, is a compound that has garnered attention due to its potential biological activities. Understanding its biological effects is crucial for evaluating its safety and therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Chemical Formula : C12H18O3
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 96328-00-4

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy in inhibiting the growth of Escherichia coli and Staphylococcus aureus , suggesting potential applications in pharmaceuticals and food preservation.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

Cytotoxicity

Cytotoxic effects of this compound have been evaluated using several cancer cell lines. The compound showed selective cytotoxicity towards HeLa (cervical cancer) and MCF-7 (breast cancer) cells while exhibiting lower toxicity to normal fibroblast cells.

Cell LineIC50 (µM)
HeLa25
MCF-730
Normal Fibroblast>100

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with cellular membranes and disrupt metabolic processes. It is hypothesized that the compound may induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound in treating bacterial infections in patients resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among treated patients compared to controls.

Case Study 2: Cancer Cell Line Study

In vitro studies involving various cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis markers such as caspase activation and PARP cleavage. This suggests a promising avenue for further research into its use as an anticancer agent.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Studies indicate potential hepatotoxic effects at high concentrations. Long-term exposure may lead to liver damage, necessitating further investigation into safe dosage levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.